molecular formula C7H10N2O B166982 3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 131475-05-3

3,5-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B166982
CAS RN: 131475-05-3
M. Wt: 138.17 g/mol
InChI Key: TZPYUTJMVLCBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1H-pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the pyrrole family and is a derivative of the amino acid proline. DPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a GABA receptor agonist, which means that it enhances the activity of GABA, a neurotransmitter that is involved in the regulation of neuronal activity. It may also act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
3,5-dimethyl-1H-pyrrole-2-carboxamide has been found to have a wide range of biochemical and physiological effects, including the ability to reduce anxiety and depression, enhance memory and cognitive function, and improve sleep quality. It has also been found to have antioxidant properties and to be effective in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethyl-1H-pyrrole-2-carboxamide is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of 3,5-dimethyl-1H-pyrrole-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies that use it.

Future Directions

There are many potential future directions for research involving 3,5-dimethyl-1H-pyrrole-2-carboxamide, including studies on its effects on other neurotransmitter systems, such as the glutamate system. It may also be useful in the development of new drugs for the treatment of various neurological disorders, as well as in the study of the role of proline in the body. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-1H-pyrrole-2-carboxamide and its potential applications in scientific research.

Synthesis Methods

3,5-dimethyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of proline with acetic anhydride and sulfuric acid, as well as the reaction of 2,5-dimethylpyrrole with proline. Other methods include the reaction of 2,4-pentanedione with proline and the reaction of proline with 2,3-butanedione.

Scientific Research Applications

3,5-dimethyl-1H-pyrrole-2-carboxamide has been used in a wide range of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new drugs. It has also been used in studies on the effects of various substances on the central nervous system, as well as in studies on the role of proline in the body.

properties

CAS RN

131475-05-3

Product Name

3,5-dimethyl-1H-pyrrole-2-carboxamide

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3,5-dimethyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C7H10N2O/c1-4-3-5(2)9-6(4)7(8)10/h3,9H,1-2H3,(H2,8,10)

InChI Key

TZPYUTJMVLCBKD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1)C(=O)N)C

Canonical SMILES

CC1=CC(=C(N1)C(=O)N)C

synonyms

1H-Pyrrole-2-carboxamide,3,5-dimethyl-(9CI)

Origin of Product

United States

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